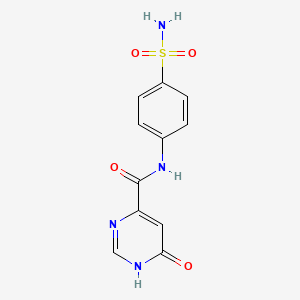

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of a hydroxyl group at position 6 and a sulfamoylphenyl group at position 4 further enhances its chemical properties and potential biological activities.

Mécanisme D'action

Target of Action

The primary targets of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide are the enzymes mPGES-1 and 5-LOX . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

This compound acts as a dual inhibitor of mPGES-1 and 5-LOX . By inhibiting these enzymes, it interferes with the production of pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The inhibition of mPGES-1 and 5-LOX affects the arachidonic acid pathway, which is responsible for the production of pro-inflammatory mediators . The downstream effects include a reduction in the levels of these mediators, leading to an overall decrease in inflammation .

Result of Action

The inhibition of mPGES-1 and 5-LOX by this compound leads to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation, making this compound a promising candidate for the development of new anti-inflammatory drugs .

Analyse Biochimique

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be complex and multifaceted, potentially influencing a range of biochemical reactions .

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Hydroxyl Group: The hydroxyl group at position 6 can be introduced via hydroxylation reactions using appropriate oxidizing agents.

Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through nucleophilic substitution reactions involving sulfonamide derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The sulfamoylphenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines.

Applications De Recherche Scientifique

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound has potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-hydroxy-N-(4-aminophenyl)pyrimidine-4-carboxamide: Similar structure but with an amino group instead of a sulfamoyl group.

6-hydroxy-N-(4-methylphenyl)pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a sulfamoyl group.

Uniqueness

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and potential interactions with biological targets, making it a valuable molecule for research and development.

Activité Biologique

6-Hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a hydroxyl group and a sulfamoylphenyl moiety. Its molecular formula is C12H12N4O3S, with a molecular weight of approximately 284.31 g/mol. The presence of the sulfamoyl group is crucial for its biological activity, enhancing solubility and interaction with biological targets.

The biological activity of this compound primarily involves:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. In vitro assays indicate that it exhibits IC50 values comparable to established NSAIDs such as diclofenac and celecoxib .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. It has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells, with growth inhibition percentages (GI%) exceeding 70% at specific concentrations .

Anti-inflammatory Activity

A series of experiments were conducted to evaluate the anti-inflammatory properties of the compound:

- Carrageenan-Induced Paw Edema Model : In this model, the compound significantly reduced edema formation compared to controls. The effective dose (ED50) was calculated at approximately 9.17 μM, indicating strong anti-inflammatory potential .

- COX Inhibition Assays : The compound's ability to inhibit COX-1 and COX-2 was tested using a COX inhibitor screening assay kit. Results showed that it effectively suppressed PGE2 production, a key mediator in inflammatory responses .

Anticancer Activity

In vitro studies assessing the cytotoxic effects of this compound revealed:

- Cell Viability Assays : Using the WST-8 assay on various cancer cell lines, the compound exhibited significant antiproliferative activity. For example, against HeLa cells, it achieved a GI% of approximately 101%, indicating potent anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring or substituents on the phenyl group can significantly influence biological activity. Compounds with electron-donating groups tend to enhance COX inhibition and cytotoxicity, whereas electron-withdrawing groups may reduce efficacy .

Case Studies

Recent literature highlights several case studies that further elucidate the biological effects of this compound:

- Study on Synthetic Derivatives : A study synthesized various derivatives of pyrimidine compounds, including sulfonamide derivatives, which exhibited enhanced anti-inflammatory properties compared to their parent compounds .

- Antiviral Potential : Another investigation explored the potential of similar compounds as inhibitors of SARS-CoV-2 proteases, suggesting broader therapeutic applications beyond anti-inflammatory and anticancer effects .

Propriétés

IUPAC Name |

6-oxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H2,12,18,19)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKUKLBRBOCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=O)NC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.